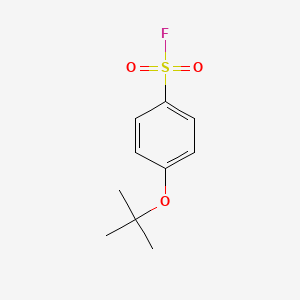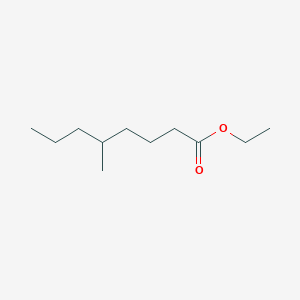
Ethyl5-methyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyloctanoate is an ester compound characterized by its pleasant odor, which is often used in the fragrance and flavor industry. Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water. Ethyl 5-methyloctanoate is specifically derived from the esterification of 5-methyloctanoic acid and ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-methyloctanoate can be synthesized through the esterification of 5-methyloctanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
5-methyloctanoic acid+ethanolH2SO4Ethyl 5-methyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 5-methyloctanoate involves similar principles but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from the reaction by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyloctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 5-methyloctanoate can be hydrolyzed back to 5-methyloctanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 5-methyloctanoic acid and ethanol.
Reduction: 5-methyloctanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl 5-methyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industry for its pleasant odor, as well as in the production of biodiesel as a component of fatty acid methyl esters.
Mecanismo De Acción
The mechanism of action of ethyl 5-methyloctanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 5-methyloctanoic acid and ethanol. These products can then enter various metabolic pathways. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Metabolic Pathways: The resulting 5-methyloctanoic acid can be further metabolized through β-oxidation, while ethanol can be processed via alcohol dehydrogenase.
Comparación Con Compuestos Similares
Ethyl 5-methyloctanoate can be compared with other esters such as:
Ethyl octanoate: Similar structure but lacks the methyl group at the 5-position.
Methyl octanoate: Similar carbon chain length but with a methyl ester instead of an ethyl ester.
Ethyl butanoate: Shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
The presence of the methyl group at the 5-position in ethyl 5-methyloctanoate imparts unique steric and electronic effects, influencing its reactivity and interactions in various applications.
Similar Compounds
- Ethyl octanoate
- Methyl octanoate
- Ethyl butanoate
Propiedades
Fórmula molecular |
C11H22O2 |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
ethyl 5-methyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-4-7-10(3)8-6-9-11(12)13-5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
UGGCTWGYIPIKKE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



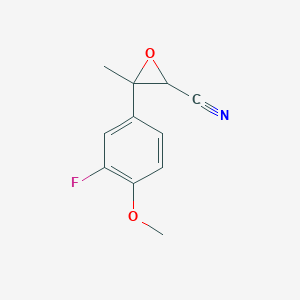
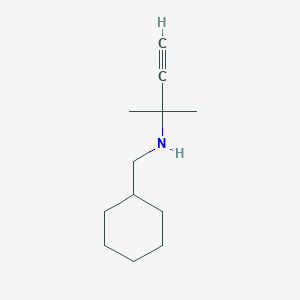
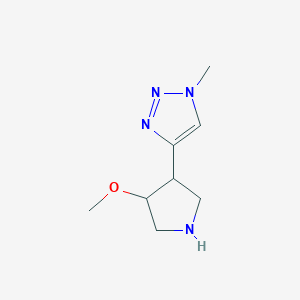
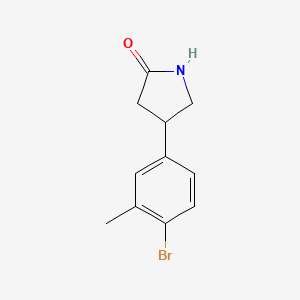
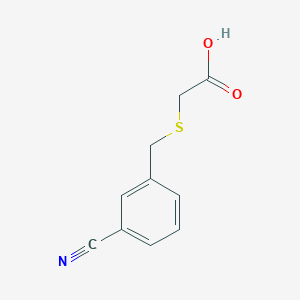
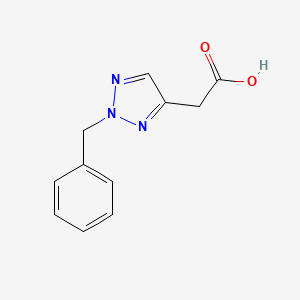
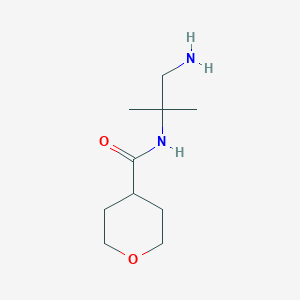
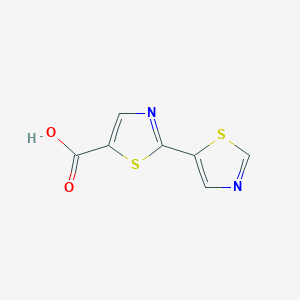

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)

![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
